

Aspinonene: A Technical Guide to its Structure, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite produced by species of the genus *Aspergillus*.^[1] ^[2] As a branched pentaketide natural product, it possesses a unique and complex chemical architecture that distinguishes it from other polyketides.^[1]^[3] Its biosynthesis is closely linked to that of its co-metabolite, aspyrone, originating from a shared pathway that diverges at a key intermediate.^[3] Despite its well-characterized structure and biosynthetic origins, the biological activity of **aspinonene** remains largely unexplored, presenting a significant opportunity for research in natural product chemistry and drug discovery.^[1]^[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed biosynthetic pathway, and detailed experimental protocols for the isolation and characterization of **aspinonene**.

Chemical Structure and Physicochemical Properties

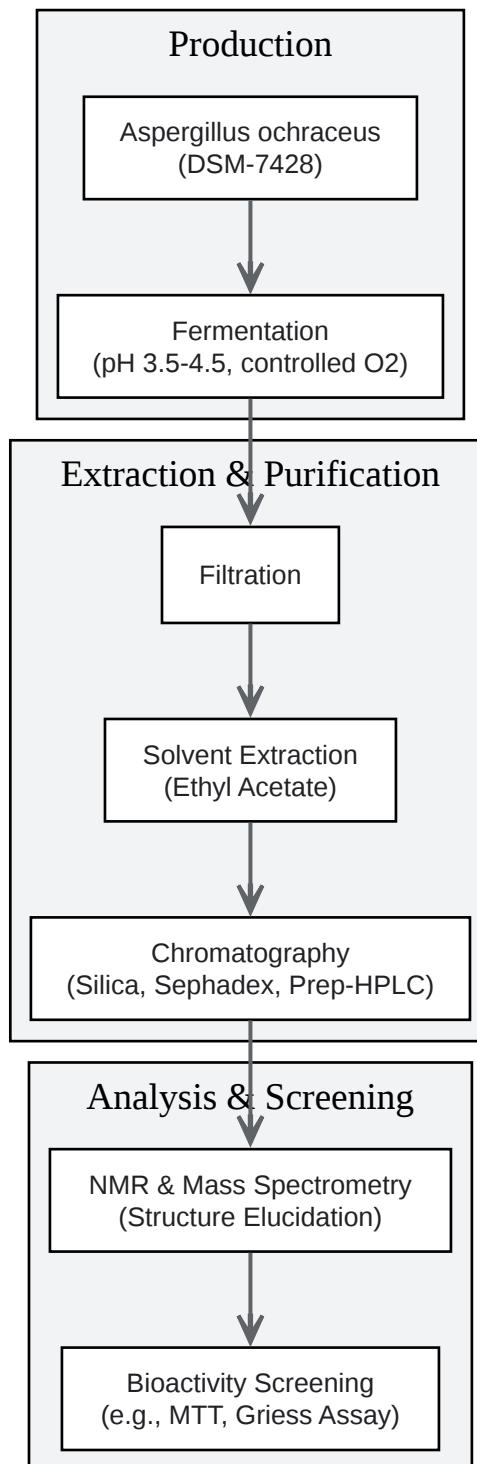
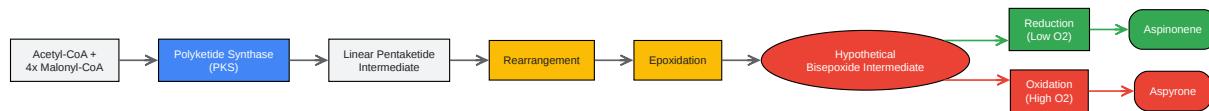
Aspinonene is a polyketide with a nine-carbon backbone characterized by an epoxide ring, multiple hydroxyl groups, and complex stereochemistry.^[5]^[6] Its structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[4]

The systematic IUPAC name for **Aspinonene** is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.^[2]^[5]^[7]

Table 1: Physicochemical Properties of **Aspinonene**

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₄	[1][7]
Molecular Weight	188.22 g/mol	[1][7]
CAS Number	157676-96-5	[1][7][8]
Appearance	Oil	[8]
Solubility	Soluble in DMSO or methanol	[8]
InChIKey	ZXCYAEKEHIEQHD- SVQZIREZSA-N	[7][8]
SMILES	C[C@H]1--INVALID-LINK---- INVALID-LINK--(/C=C/-- INVALID-LINK--O)O	[7]

Biosynthesis of Aspinonene



The biosynthesis of **aspinonene** in *Aspergillus ochraceus* has been investigated through isotopic labeling studies, which confirmed its origin as a pentaketide.[2][3][9] The pathway begins with one acetyl-CoA starter unit and four malonyl-CoA extender units, which are assembled by a Polyketide Synthase (PKS).[3][9]

The proposed biosynthetic pathway involves several key steps:

- Polyketide Chain Assembly: A Type I PKS iteratively condenses the acetyl-CoA and malonyl-CoA units to form a linear pentaketide intermediate.[3]
- Rearrangement: The pentaketide chain undergoes a significant rearrangement to form a branched-chain aldehyde.[3]
- Epoxidation: The rearranged intermediate is subjected to epoxidation reactions.[3]
- Bifurcation Point: A hypothetical bisepoxide intermediate is formed, which serves as a crucial branch point in the pathway.[1][2][3]

- Divergent Synthesis: From this bisepoxide intermediate, the pathway diverges:
 - Reduction: The intermediate is reduced to yield **aspinonene**.[\[1\]](#)[\[3\]](#)
 - Oxidation: Alternatively, the intermediate can be oxidized to form aspyrone.[\[1\]](#)[\[3\]](#)

The metabolic flux towards either **aspinonene** or aspyrone is influenced by the concentration of dissolved oxygen during fermentation, with higher oxygen levels favoring the production of aspyrone.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspinonene | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Aspinonene: A Technical Guide to its Structure, Biosynthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546856#what-is-the-chemical-structure-of-aspinonene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com